molecular formula C12H21NO7S B8783166 (2S,4R)-1-tert-Butyl 2-methyl 4-((methylsulfonyl)oxy)pyrrolidine-1,2-dicarboxylate

(2S,4R)-1-tert-Butyl 2-methyl 4-((methylsulfonyl)oxy)pyrrolidine-1,2-dicarboxylate

Cat. No.: B8783166
M. Wt: 323.36 g/mol
InChI Key: QXGDJXLJHBZELB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,4R)-1-tert-Butyl 2-methyl 4-((methylsulfonyl)oxy)pyrrolidine-1,2-dicarboxylate is a complex organic compound with the molecular formula C18H25NO7S and a molecular weight of 399.46 g/mol . This compound is characterized by its pyrrolidine ring structure, which is substituted with various functional groups, including a methylsulfonyl group and ester functionalities. It is used in various chemical and pharmaceutical applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-1-tert-Butyl 2-methyl 4-((methylsulfonyl)oxy)pyrrolidine-1,2-dicarboxylate typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the process is monitored using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-1-tert-Butyl 2-methyl 4-((methylsulfonyl)oxy)pyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

(2S,4R)-1-tert-Butyl 2-methyl 4-((methylsulfonyl)oxy)pyrrolidine-1,2-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,4R)-1-tert-Butyl 2-methyl 4-((methylsulfonyl)oxy)pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2S,4R)-1-tert-Butyl 2-methyl 4-((methylsulfonyl)oxy)pyrrolidine-1,2-dicarboxylate lies in its specific functional groups and stereochemistry, which confer distinct chemical properties and reactivity. These features make it valuable for specific applications in research and industry .

Properties

Molecular Formula

C12H21NO7S

Molecular Weight

323.36 g/mol

IUPAC Name

1-O-tert-butyl 2-O-methyl 4-methylsulfonyloxypyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C12H21NO7S/c1-12(2,3)19-11(15)13-7-8(20-21(5,16)17)6-9(13)10(14)18-4/h8-9H,6-7H2,1-5H3

InChI Key

QXGDJXLJHBZELB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)OS(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

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